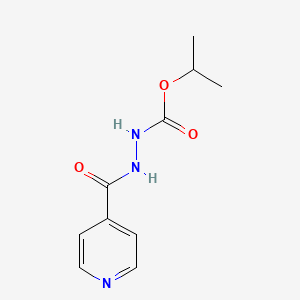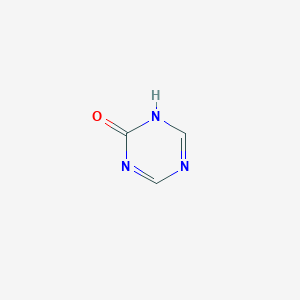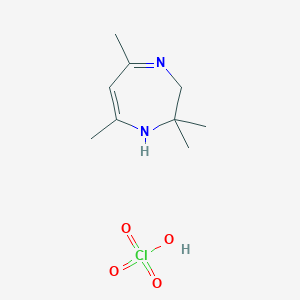
(2-Amino-1,3-benzoxazol-5-yl)arsonic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Amino-1,3-benzoxazol-5-yl)arsonic acid is an organic compound that belongs to the class of benzoxazoles Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring This compound is characterized by the presence of an amino group at the 2-position and an arsonic acid group at the 5-position of the benzoxazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2-Amino-1,3-benzoxazol-5-yl)arsonic acid typically involves the reaction of 2-aminophenol with an appropriate arsonic acid derivative. One common method includes the condensation of 2-aminophenol with an arsonic acid chloride in the presence of a base such as pyridine. The reaction is usually carried out under reflux conditions in an organic solvent like dichloromethane. The product is then purified by recrystallization from a suitable solvent .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the industrial synthesis more sustainable .
Analyse Des Réactions Chimiques
Types of Reactions
(2-Amino-1,3-benzoxazol-5-yl)arsonic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The arsonic acid group can be reduced to form arsine derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like alkyl halides and acyl chlorides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions include nitrobenzoxazoles, arsine derivatives, and various substituted benzoxazoles, depending on the specific reagents and conditions used .
Applications De Recherche Scientifique
(2-Amino-1,3-benzoxazol-5-yl)arsonic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: The compound is investigated for its potential antimicrobial and anticancer properties.
Industry: It can be used in the development of new materials with specific electronic and optical properties.
Mécanisme D'action
The mechanism of action of (2-Amino-1,3-benzoxazol-5-yl)arsonic acid involves its interaction with specific molecular targets. In biological systems, it can inhibit the activity of certain enzymes by binding to their active sites. This interaction can disrupt normal cellular processes, leading to antimicrobial or anticancer effects. The exact molecular pathways involved depend on the specific biological context and the nature of the target enzymes .
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Amino-2-(1,3-benzoxazol-2-yl)phenol: Similar structure but lacks the arsonic acid group.
2-Aminobenzoxazole: Lacks the arsonic acid group and has different chemical properties.
Benzoxazole: The parent compound without any substituents.
Uniqueness
(2-Amino-1,3-benzoxazol-5-yl)arsonic acid is unique due to the presence of both an amino group and an arsonic acid group on the benzoxazole ring. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .
Propriétés
Numéro CAS |
5410-33-3 |
|---|---|
Formule moléculaire |
C7H7AsN2O4 |
Poids moléculaire |
258.06 g/mol |
Nom IUPAC |
(2-amino-1,3-benzoxazol-5-yl)arsonic acid |
InChI |
InChI=1S/C7H7AsN2O4/c9-7-10-5-3-4(8(11,12)13)1-2-6(5)14-7/h1-3H,(H2,9,10)(H2,11,12,13) |
Clé InChI |
VJDFAUVYVRTQNX-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=C1[As](=O)(O)O)N=C(O2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![(NZ)-N-[1,2-bis(3-methoxyphenyl)ethylidene]hydroxylamine](/img/structure/B14739859.png)





